4-[2-(benzylamino)-2-oxoethyl]-N-methyl-N-propan-2-ylpiperazine-1-carboxamide
Description
4-[2-(benzylamino)-2-oxoethyl]-N-methyl-N-propan-2-ylpiperazine-1-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound is characterized by its complex structure, which includes a piperazine ring, a benzylamino group, and a carboxamide group.
Properties
IUPAC Name |
4-[2-(benzylamino)-2-oxoethyl]-N-methyl-N-propan-2-ylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O2/c1-15(2)20(3)18(24)22-11-9-21(10-12-22)14-17(23)19-13-16-7-5-4-6-8-16/h4-8,15H,9-14H2,1-3H3,(H,19,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWMBGIDKLMTIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)C(=O)N1CCN(CC1)CC(=O)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(benzylamino)-2-oxoethyl]-N-methyl-N-propan-2-ylpiperazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethyl oxalate under reflux conditions.
Introduction of the Benzylamino Group: The benzylamino group can be introduced by reacting benzylamine with the piperazine intermediate in the presence of a suitable catalyst such as palladium on carbon (Pd/C).
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[2-(benzylamino)-2-oxoethyl]-N-methyl-N-propan-2-ylpiperazine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or alkoxides replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides or alkoxides in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
4-[2-(benzylamino)-2-oxoethyl]-N-methyl-N-propan-2-ylpiperazine-1-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate, particularly in the development of kinase inhibitors for cancer treatment.
Pharmacology: It is investigated for its effects on various biological pathways and its potential therapeutic benefits.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of 4-[2-(benzylamino)-2-oxoethyl]-N-methyl-N-propan-2-ylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(2-(benzylamino)-2-oxoethyl)phenyl)-2-(morpholine-4-carbonyl)benzamide
- 2-(benzylamino)-1-(6-fluorochroman-2-yl)ethan-1-ol
Uniqueness
4-[2-(benzylamino)-2-oxoethyl]-N-methyl-N-propan-2-ylpiperazine-1-carboxamide is unique due to its specific structural features, such as the combination of a piperazine ring with a benzylamino group and a carboxamide group. This unique structure contributes to its distinct chemical properties and biological activities, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
